molecular formula C22H30NO4I B601611 (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide CAS No. 41431-32-7

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide

Cat. No.: B601611
CAS No.: 41431-32-7
M. Wt: 499.39
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Description

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide (CAS: 41431-32-7) is a quaternary ammonium salt with a tetrahydroisoquinoline core. It is a chiral compound (R-configuration) and serves as a critical impurity in the neuromuscular blocking agent cisatracurium besylate . Its molecular formula is C₂₂H₃₀INO₄ (MW: 499.39 g/mol), featuring:

  • A 3,4-dimethoxybenzyl group at position 1.
  • 6,7-dimethoxy substituents on the isoquinoline ring.
  • 2,2-dimethyl groups on the tetrahydroisoquinoline nitrogen.
  • An iodide counterion.

This compound’s stereochemistry and substituent pattern influence its pharmacokinetic and pharmacodynamic properties, particularly its interaction with nicotinic acetylcholine receptors .

Properties

IUPAC Name

(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30NO4.HI/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4;/h7-8,12-14,18H,9-11H2,1-6H3;1H/q+1;/p-1/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANXPMGEBDLSJX-GMUIIQOCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent : Dry acetone or dichloromethane.

  • Stoichiometry : 10–15 equivalents of methyl iodide.

  • Temperature : Room temperature (20–25°C).

  • Duration : 2–12 hours under inert atmosphere.

Procedure

  • The tetrahydroisoquinoline derivative is dissolved in dry acetone.

  • Methyl iodide is added dropwise, and the mixture is stirred in the dark to prevent iodide oxidation.

  • The precipitate is filtered, washed with cold acetone, and dried under vacuum.

Optimization Insights

  • Excess Methyl Iodide : Ensures complete quaternization, as unreacted starting material can complicate purification.

  • Solvent Choice : Acetone enhances solubility of intermediates while minimizing side reactions.

  • Yield : 80–90% after purification.

Stereochemical Control

Achieving the (R)-configuration requires asymmetric synthesis or chiral resolution :

  • Chiral Auxiliaries : Use of (R)-specific catalysts (e.g., BINOL-derived phosphoric acids) during alkylation steps.

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers.

  • Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures.

Analytical Characterization

Post-synthesis validation employs multiple techniques:

Analytical Method Key Data
¹H NMR (DMSO-d₆)δ 3.72 (s, 6H, OCH₃), 3.12 (s, 6H, N⁺(CH₃)₂), 4.46 (s, 2H, Ar-CH₂-N).
HRMS [M⁺] calcd. for C₂₂H₃₀NO₄⁺: 372.2174; found: 372.2176.
HPLC (Chiral)Retention time: 8.2 min (R-enantiomer), 9.7 min (S-enantiomer).

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, enantiomeric excess (ee), and scalability:

Method Yield (%) ee (%) Scalability
Pomeranz-Fritsch + Quaternization7098Moderate
Asymmetric Alkylation6599Low
Enzymatic Resolution5597High

Challenges and Mitigation Strategies

  • Iodide Stability : Light-sensitive intermediates require amber glassware and inert atmospheres.

  • Byproduct Formation : Excess methyl iodide may lead to diquaternary salts; controlled stoichiometry minimizes this.

  • Purification : Silica gel chromatography with acetone/hexane (1:1) effectively removes unreacted precursors .

Chemical Reactions Analysis

Types of Reactions

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quaternary ammonium ion can be reduced to tertiary amines under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid, while reduction of the quaternary ammonium ion can produce tertiary amines.

Scientific Research Applications

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide involves its interaction with specific molecular targets. The quaternary ammonium ion allows it to bind to negatively charged sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Tetrahydroisoquinoline Core

The target compound differs from analogs in substituent type, position, and counterion. Key comparisons include:

Table 1: Substituent and Pharmacological Comparisons
Compound Name / ID Key Substituents Molecular Formula MW (g/mol) Biological Role / Notes References
Target Compound 3,4-Dimethoxybenzyl; 6,7-dimethoxy; 2,2-dimethyl C₂₂H₃₀INO₄ 499.39 Cisatracurium impurity; neuromuscular block
Compound 6g (Ethyl carbamate derivative) Ethoxycarbonyl at position 2 C₁₅H₂₁NO₄ 291.33 Synthetic intermediate; no reported activity
Compound 33 (N-Benzyl acetamide derivative) Benzylamino; 4-methoxy phenyl C₃₃H₄₀N₂O₅ 568.68 Orexin-1 receptor antagonist (82% yield)
Atracurium Impurity 33 Carboxyethyl group; benzenesulfonate counterion C₃₀H₃₇NO₉S 587.68 Metabolite with reduced receptor affinity
2-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-... bromide 3-Fluorobenzyl; bromide counterion C₁₇H₁₉BrFNO₂ 384.25 Potential CNS activity due to fluorination
Key Observations:
  • Substituent Effects: The 2,2-dimethyl groups in the target compound enhance steric hindrance and lipophilicity compared to single-methyl analogs (e.g., 6,7-dimethoxy-1,2-dimethylisoquinolin-2-ium iodide, CAS: 6075-61-2) . This may reduce metabolic degradation.
  • Counterion Impact : The iodide ion in the target compound improves solubility in polar solvents compared to bromide analogs (e.g., ), which could influence bioavailability .
Key Observations:
  • Reagent Efficiency : Bulky alkylating agents (e.g., benzyl bromide) often yield higher purity products due to reduced side reactions .
  • Solvent Choice : Polar aprotic solvents like DMF improve reactivity for N-alkylation compared to DCM .

Pharmacological and Analytical Profiles

  • Target Compound vs. Orexin-1 Antagonists: While the target compound is a neuromuscular agent impurity, analogs like Compound 33 () target orexin-1 receptors, highlighting how minor structural changes (e.g., benzylamino vs. dimethoxybenzyl) redirect biological activity .
  • Stereochemical Specificity : The R-configuration in the target compound is critical for its role as a cisatracurium impurity; the S-isomer would exhibit different receptor-binding kinetics .

Biological Activity

(R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is a tetrahydroisoquinoline derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure which includes a dimethoxybenzyl group and a tetrahydroisoquinoline core. Research into its biological activity has revealed promising results in various areas, including its cytotoxic properties and potential as a therapeutic agent.

Molecular Structure

  • Molecular Formula : C22H30INO4
  • Molecular Weight : 499.38 g/mol

Structural Characteristics

The compound features:

  • A tetrahydroisoquinoline backbone.
  • Dimethoxy groups at the 6 and 7 positions.
  • A benzyl substituent at the 1 position.

Cytotoxicity and Anticancer Potential

Research has demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit varying degrees of cytotoxicity against cancer cell lines. A notable study evaluated a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. The findings indicated that certain derivatives showed significant cytotoxic effects on K562 cell lines with IC50 values comparable to established chemotherapeutics like verapamil .

CompoundIC50 (μM)Comparison
6e0.66Similar to verapamil
6h0.65Similar to verapamil
7c0.96Similar to verapamil

These results suggest that the compound may play a role in overcoming multidrug resistance in cancer therapy.

The mechanism by which these compounds exert their effects is believed to involve the modulation of drug transporters and apoptotic pathways in cancer cells. The ability to reverse drug resistance mechanisms is particularly noteworthy as it addresses a significant challenge in cancer treatment.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that tetrahydroisoquinoline derivatives may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Compounds with similar structures have been shown to exhibit antioxidant properties that could mitigate neuronal damage .

Study on Cytotoxic Activity

A comprehensive study published in PubMed evaluated the cytotoxic effects of various tetrahydroisoquinoline derivatives on K562 cell lines. The results indicated that while many derivatives exhibited low cytotoxicity individually, some combinations demonstrated enhanced activity against resistant cancer cell lines .

Neuroprotective Study

Another study focused on the neuroprotective potential of similar compounds in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could significantly reduce markers of oxidative damage in neuronal cells .

Q & A

Basic: What are common synthetic routes for preparing (R)-configured tetrahydroisoquinolinium salts, and how are stereochemical outcomes controlled?

Methodological Answer:
The synthesis typically involves alkylation or quaternization of a tetrahydroisoquinoline precursor. For example, iodides like methyl iodide or benzyl halides are used to introduce substituents at the nitrogen atom . Stereochemical control is achieved through chiral precursors or asymmetric catalysis. In one protocol, Pd(OAc)₂ and XPhos catalyze Suzuki-Miyaura couplings to install aryl groups while preserving stereochemistry . Post-synthesis, recrystallization (e.g., using DCM/ether) or chromatography (ISCO max gradient) ensures enantiomeric purity .

Advanced: How can reaction conditions be optimized to improve yields in quaternization steps for iodide salts?

Methodological Answer:
Key variables include solvent polarity, temperature, and stoichiometry. For instance, using anhydrous tert-butanol as a solvent and maintaining a 3:1 molar ratio of alkylating agent to substrate enhances reactivity . Catalytic additives (e.g., NaHCO₃) mitigate side reactions like oxidation . shows that reaction time adjustments (e.g., 12–24 hours at 80°C) can increase yields from 25% to 70% for similar compounds. Monitoring via TLC or HPLC ensures reaction completion before workup .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirm stereochemistry through coupling constants .

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M⁺] at m/z calculated for C₂₃H₂₉NO₄⁺) .

X-ray Crystallography : Resolves absolute configuration, as demonstrated in related isoquinoline derivatives .

Advanced: How do structural modifications (e.g., methoxy group positioning) affect receptor binding affinity in pharmacological studies?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that 3,4-dimethoxybenzyl groups enhance affinity for receptors like orexin-1 due to hydrophobic interactions . For example, replacing 3,4-dimethoxy with 4-methoxy reduces binding by ~50% . Computational docking (e.g., AutoDock Vina) and in vitro assays (radioligand displacement) quantify these effects .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:
Challenges include removing unreacted iodide salts and byproducts. Techniques:

  • Ion-Exchange Chromatography : Separates charged species using resins like Dowex .
  • Recrystallization : Ethanol/water mixtures precipitate pure product .
  • Reverse-Phase HPLC : Resolves polar impurities (C18 column, acetonitrile/water gradient) .

Advanced: How does X-ray crystallography resolve stereochemical ambiguities in tetrahydroisoquinoline derivatives?

Methodological Answer:
Single-crystal X-ray diffraction determines the absolute configuration by analyzing anomalous scattering effects. For example, reports a thiazole-substituted derivative with (1R,3S) configuration confirmed via Flack parameter (0.02(5)) . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Refinement software (SHELXL) models hydrogen bonding and π-π interactions critical for stability .

Basic: What in vitro assays are used to evaluate biological activity, and how are results interpreted?

Methodological Answer:

Receptor Binding Assays : Radiolabeled ligands (e.g., [³H]-SB-674042 for orexin-1) measure IC₅₀ values .

Functional Assays : Calcium flux or cAMP accumulation assays quantify agonism/antagonism .

Cytotoxicity Screening : MTT assays in cell lines (e.g., HEK293) assess selectivity .

Advanced: How are kinetic solubility and metabolic stability assessed in preclinical studies?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Metabolic Stability : Liver microsome incubations (human/rat) track parent compound depletion via LC-MS/MS . Adjusting logP (via methoxy group addition) improves solubility from <10 µM to >50 µM .

Basic: What are common degradation pathways, and how is stability optimized?

Methodological Answer:
Degradation via hydrolysis (iodide displacement) or oxidation (methoxy demethylation) is monitored by accelerated stability testing (40°C/75% RH). Stabilization strategies include lyophilization (for hygroscopic salts) and antioxidant additives (e.g., BHT) .

Advanced: How do isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of metabolic pathways?

Methodological Answer:
Isotope-labeled analogs (synthesized via Pd-catalyzed cross-coupling with ¹³C-methyl iodide) track metabolites in mass spectrometry imaging (MSI). For example, ²H₃-methoxy groups elucidate demethylation kinetics in hepatocytes .

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